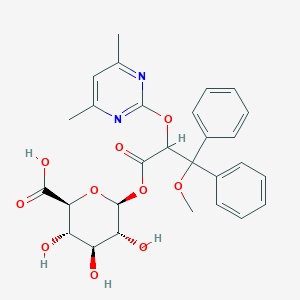
R,S-Ambrisentan-acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R,S-Ambrisentan-acyl-b-D-glucuronide: is a metabolite of ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the glucuronidation of ambrisentan, which enhances its solubility and facilitates its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R,S-Ambrisentan-acyl-b-D-glucuronide involves the glucuronidation of ambrisentan. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: R,S-Ambrisentan-acyl-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Chemistry: R,S-Ambrisentan-acyl-b-D-glucuronide is used as a reference standard in analytical chemistry to study the metabolism of ambrisentan and to develop analytical methods for its detection .
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of ambrisentan, including its absorption, distribution, metabolism, and excretion .
Medicine: In medical research, this compound is used to investigate the therapeutic effects and potential side effects of ambrisentan, particularly in the treatment of pulmonary arterial hypertension .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of ambrisentan-based medications .
作用機序
R,S-Ambrisentan-acyl-b-D-glucuronide exerts its effects by interacting with endothelin receptors, specifically the endothelin type A receptor. This interaction prevents the binding of endothelin, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The molecular targets and pathways involved include the inhibition of endothelin-mediated signaling pathways, which play a crucial role in vascular tone regulation .
類似化合物との比較
Ambrisentan: The parent compound, used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.
Macitentan: A dual endothelin receptor antagonist with broader receptor affinity.
Uniqueness: R,S-Ambrisentan-acyl-b-D-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and facilitates its excretion. This property distinguishes it from other similar compounds and contributes to its effectiveness in clinical applications .
特性
分子式 |
C28H30N2O10 |
|---|---|
分子量 |
554.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23?,26-/m0/s1 |
InChIキー |
QBHJFBFSJYTXDX-BPBMNFFPSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C |
正規SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


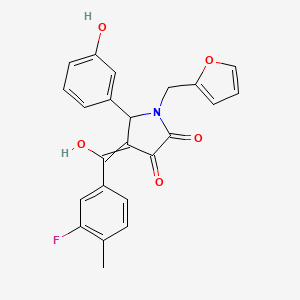
![N-(3-methoxyphenyl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14103177.png)
![(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B14103179.png)
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14103190.png)
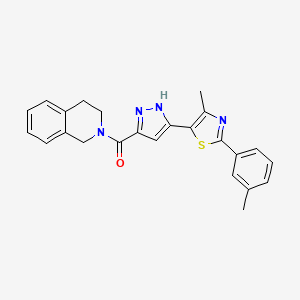
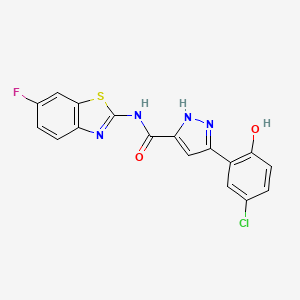
![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14103210.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14103218.png)

![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14103227.png)
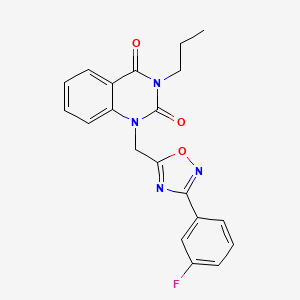
![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103232.png)
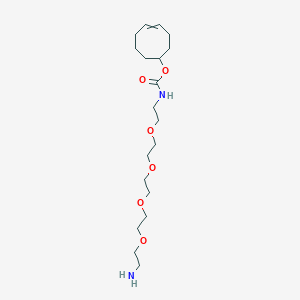
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103244.png)
